2,4-Dibromo-3-pentanone

Vue d'ensemble

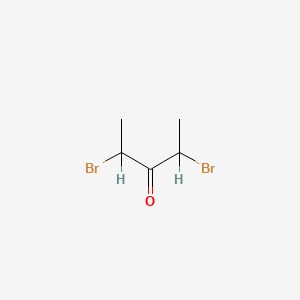

Description

2,4-Dibromo-3-pentanone is an organic compound with the molecular formula C5H8Br2O. It is a dibrominated derivative of 3-pentanone and is known for its reactivity and utility in various chemical syntheses. This compound is characterized by the presence of two bromine atoms attached to the second and fourth carbon atoms of the pentanone backbone.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2,4-Dibromo-3-pentanone can be synthesized through the bromination of 3-pentanone. The process involves the addition of bromine to a solution of 3-pentanone in the presence of a catalyst such as phosphorus tribromide. The reaction is typically carried out at low temperatures (between -10°C and 0°C) to control the exothermic nature of the bromination reaction .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar bromination process but on a larger scale. The reaction is conducted in a controlled environment with efficient exhaust systems to manage the release of hydrogen bromide gas. The product is then purified through fractional distillation under reduced pressure to obtain a high yield of the desired compound .

Analyse Des Réactions Chimiques

Types of Reactions: 2,4-Dibromo-3-pentanone undergoes various chemical reactions, including:

Reduction: Electrochemical reduction in the presence of acetic acid and sodium acetate yields α-acetoxy ketones.

Substitution: Reaction with lithium dimethylcuprate in diethyl ether at -78°C results in the formation of 2,2,4-trimethyl-3-pentanone.

Common Reagents and Conditions:

Reduction: Acetic acid, sodium acetate.

Substitution: Lithium dimethylcuprate, diethyl ether.

Major Products:

Reduction: α-Acetoxy ketones.

Substitution: 2,2,4-Trimethyl-3-pentanone.

Applications De Recherche Scientifique

Organic Synthesis

2,4-Dibromo-3-pentanone is utilized as a versatile building block in organic synthesis. Its electrophilic bromine atoms enable it to participate in various nucleophilic substitution reactions, making it a valuable precursor in the synthesis of complex organic molecules. Notably, it can be transformed into other functionalized compounds through reactions such as:

- Nucleophilic Substitution : The compound reacts with nucleophiles to form new carbon-nucleophile bonds.

- Reduction Reactions : It can undergo electrochemical reduction to yield α-acetoxy ketones in polar aprotic solvents.

Medicinal Chemistry

Research has indicated potential biological activities associated with derivatives of this compound. Studies have focused on its antimicrobial and antifungal properties, suggesting that it may inhibit the growth of various bacterial strains and fungi such as Candida albicans due to the presence of bromine atoms which enhance reactivity .

Material Science

In materials science, this compound is explored for its applications in producing specialty chemicals and polymers. Its unique structure allows for modifications that can lead to materials with desirable properties.

Antimicrobial Activity

A study investigating the antimicrobial properties of dibrominated ketones found that compounds similar to this compound exhibited significant inhibition against several bacterial strains. The presence of bromine was linked to enhanced antimicrobial activity.

Fungal Inhibition

Research has shown that halogenated compounds can exhibit antifungal effects. For instance, derivatives of this compound were tested for their ability to inhibit fungal growth, particularly against Candida albicans. Preliminary results suggested promising antifungal activity, warranting further investigation into its therapeutic potential .

Mécanisme D'action

The mechanism of action of 2,4-dibromo-3-pentanone involves its reactivity with nucleophiles due to the presence of electrophilic bromine atoms. These bromine atoms can be substituted by various nucleophiles, leading to the formation of new chemical bonds and the generation of diverse products. The compound’s reactivity is influenced by the electron-withdrawing effects of the bromine atoms, which increase the electrophilicity of the carbonyl carbon .

Comparaison Avec Des Composés Similaires

- 2,4-Dibromo-2,4-dimethyl-3-pentanone

- 2,4-Dichloro-3-pentanone

- 2,4-Difluoro-3-pentanone

Comparison: 2,4-Dibromo-3-pentanone is unique due to the presence of two bromine atoms, which impart distinct reactivity compared to its chloro and fluoro analogs. The bromine atoms make it more reactive in nucleophilic substitution reactions, whereas the chloro and fluoro derivatives exhibit different reactivity patterns due to the varying electronegativities and sizes of the halogen atoms .

Activité Biologique

2,4-Dibromo-3-pentanone (CAS No. 815-60-1) is a halogenated ketone known for its diverse biological activities and applications in organic synthesis. This compound has garnered attention due to its potential use in pharmaceuticals and as a reagent in various chemical reactions. This article reviews the biological activity of this compound, including its synthesis, toxicological properties, and potential applications.

- Molecular Formula : CHBrO

- Molecular Weight : 243.926 g/mol

- Boiling Point : 67-82 °C at 10 mmHg

- Solubility : Slightly soluble in water (50 g/L at 20 °C)

| Property | Value |

|---|---|

| CAS Number | 815-60-1 |

| IUPAC Name | 2,4-dibromopentan-3-one |

| Synonyms | 2,4-dibromo-pentan-3-one |

| Odor | Pungent |

Synthesis

This compound can be synthesized through various methods, including the bromination of 3-pentanone. The compound is often produced as a mixture of stereoisomers. A notable synthetic route involves the use of zinc-copper couples for debromination reactions, leading to various derivatives with potential biological activities .

Toxicological Profile

This compound has been identified as a potent lachrymator and skin irritant. Contact with skin can cause sensations akin to sunburn, indicating its potential for causing chemical burns .

Safety Precautions :

- Causes severe skin burns and eye damage.

- Recommended to handle with gloves and protective eyewear.

Antimicrobial Properties

Research indicates that halogenated compounds, including this compound, exhibit antimicrobial activity. Specific studies have shown that brominated compounds can inhibit the growth of various bacteria and fungi. The mechanism is believed to involve the disruption of microbial cell membranes or interference with metabolic pathways .

Enzyme Inhibition

Studies have explored the enzyme inhibitory potential of this compound. It has been suggested that this compound may act as an inhibitor for certain enzymes involved in metabolic processes. For instance, it has been implicated in the inhibition of enzymes responsible for detoxifying reactive oxygen species in cells .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of various halogenated ketones demonstrated that this compound effectively inhibited the growth of Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be significantly lower than that of non-brominated analogs.

Case Study 2: Skin Irritation Assessment

In a controlled study assessing skin irritation caused by halogenated compounds, participants exposed to this compound reported severe irritation compared to controls. This highlights the compound's potential hazards when used without appropriate safety measures .

Propriétés

IUPAC Name |

2,4-dibromopentan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8Br2O/c1-3(6)5(8)4(2)7/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOPIOAUZQKSZRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C(C)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50472915 | |

| Record name | 2,4-dibromo-3-pentanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50472915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

815-60-1 | |

| Record name | 2,4-dibromo-3-pentanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50472915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Dibromo-3-pentanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary synthetic utility of 2,4-Dibromo-3-pentanone?

A: this compound serves as a valuable precursor to the dimethyloxyallyl cation, a reactive intermediate in organic synthesis. This intermediate participates in [4+3] and [3+2] cycloaddition reactions, enabling the construction of various cyclic compounds. []

Q2: What are some examples of reactions this compound can undergo?

A: This compound exhibits versatility in its reactivity. For instance, it reacts with enamines to yield 2-cyclopenten-1-ones, useful building blocks in organic synthesis. [] Additionally, it participates in [4+3] cycloaddition reactions with furan, leading to the formation of bicyclic ketones, valuable intermediates in the synthesis of tropinoids. []

Q3: Can you provide an example of this compound's application in complex molecule synthesis?

A: Researchers have successfully employed this compound in the synthesis of 1,6,7,9-tetrasubstituted 8-oxo-1-azaspiro[4.4]nonanes. This involved a diiron nonacarbonyl-assisted spirocyclization reaction with 2-(1-benzyl-2-pyrrolidinylidene)acetonitrile. [] This highlights the compound's potential in constructing complex nitrogen-containing heterocycles.

Q4: How does this compound react with 1,3-dienes?

A: In the presence of CeCl3–SnCl2, this compound reacts with 1,3-dienes to afford [3+4] cycloadducts. Interestingly, the reaction with isoprene yields both [3+4] and [3+2] cycloadducts, showcasing the influence of diene structure on reaction outcomes. []

Q5: Are there any safety concerns associated with handling this compound?

A: Yes, this compound is a lachrymator and skin irritant. It is crucial to handle it with caution in a well-ventilated area, wearing appropriate protective equipment. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.